molecular formula C24H23NO3 B298911 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide

カタログ番号 B298911
分子量: 373.4 g/mol
InChIキー: ZWHRXJGGDSTLQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as BPEB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. BPEB is a type of amide derivative and belongs to the class of compounds known as benzamides.

作用機序

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide works by binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily found in the mesolimbic system of the brain. The binding of this compound to the receptor leads to the activation of the G protein and subsequent activation of downstream signaling pathways. This results in an increase in dopamine release in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its therapeutic effects. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been found to have neuroprotective effects and has been shown to protect against the toxic effects of methamphetamine in animal models.

実験室実験の利点と制限

One of the main advantages of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is its high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction, schizophrenia, and other neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.

将来の方向性

There are several future directions for the study of 4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide. One potential direction is to further explore its therapeutic potential for the treatment of drug addiction, schizophrenia, and other neurological disorders. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Another potential direction is to explore the use of this compound as a tool for studying the dopamine D3 receptor and its downstream signaling pathways. Finally, more research is needed to optimize the synthesis process of this compound and to develop more efficient methods for administering it in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug development. It has high affinity and selectivity for the dopamine D3 receptor and has been found to have several biochemical and physiological effects. While there are limitations to its use, there are several future directions for the study of this compound, and it has the potential to be a valuable tool for studying the dopamine D3 receptor and its downstream signaling pathways.

合成法

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide can be synthesized through a series of chemical reactions. The synthesis process involves the reaction of 4-biphenylcarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain 4-biphenyl-4-yl-N-(4-ethoxyphenyl)butanamide. The final step involves the oxidation of the amine group of the intermediate product with sodium periodate to obtain this compound.

科学的研究の応用

4-(biphenyl-4-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has been extensively studied for its potential applications in drug development. It has been found to have high affinity and selectivity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction, schizophrenia, and other neurological disorders. This compound has also been studied as a potential treatment for Parkinson's disease due to its ability to increase dopamine release in the brain.

特性

分子式

C24H23NO3

分子量

373.4 g/mol

IUPAC名

N-(4-ethoxyphenyl)-4-oxo-4-(4-phenylphenyl)butanamide

InChI

InChI=1S/C24H23NO3/c1-2-28-22-14-12-21(13-15-22)25-24(27)17-16-23(26)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15H,2,16-17H2,1H3,(H,25,27)

InChIキー

ZWHRXJGGDSTLQG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

正規SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。